molecular formula C13H24O B12690139 alpha-Butyl-2,4-dimethyl-3-cyclohexene-1-methanol CAS No. 71477-78-6

alpha-Butyl-2,4-dimethyl-3-cyclohexene-1-methanol

Katalognummer: B12690139
CAS-Nummer: 71477-78-6
Molekulargewicht: 196.33 g/mol
InChI-Schlüssel: AIUPLWNFVHFDRR-JHJVBQTASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-Butyl-2,4-dimethyl-3-cyclohexene-1-methanol is an organic compound with the molecular formula C13H24O. It is a secondary alcohol with a cyclohexene ring structure, characterized by the presence of butyl and dimethyl substituents. This compound is known for its unique chemical properties and applications in various industries.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Butyl-2,4-dimethyl-3-cyclohexene-1-methanol typically involves the alkylation of 2,4-dimethyl-3-cyclohexene-1-methanol with butyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-Butyl-2,4-dimethyl-3-cyclohexene-1-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Alpha-Butyl-2,4-dimethyl-3-cyclohexene-1-methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of alpha-Butyl-2,4-dimethyl-3-cyclohexene-1-methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexene ring can interact with lipid membranes, affecting membrane fluidity and permeability.

Vergleich Mit ähnlichen Verbindungen

Alpha-Butyl-2,4-dimethyl-3-cyclohexene-1-methanol can be compared with similar compounds such as:

    Alpha-Terpineol: Another cyclohexene derivative with a hydroxyl group, known for its use in fragrances and flavors.

    2,4-Dimethyl-3-cyclohexene-1-methanol: Lacks the butyl substituent, resulting in different chemical and physical properties.

    3-Cyclohexene-1-methanol: A simpler structure without the dimethyl and butyl groups, used in various chemical applications.

This compound is unique due to its specific substituents, which confer distinct chemical properties and applications compared to its analogs.

Eigenschaften

CAS-Nummer

71477-78-6

Molekularformel

C13H24O

Molekulargewicht

196.33 g/mol

IUPAC-Name

(1R)-1-[(1R,2R)-2,4-dimethylcyclohex-3-en-1-yl]pentan-1-ol

InChI

InChI=1S/C13H24O/c1-4-5-6-13(14)12-8-7-10(2)9-11(12)3/h9,11-14H,4-8H2,1-3H3/t11-,12-,13-/m1/s1

InChI-Schlüssel

AIUPLWNFVHFDRR-JHJVBQTASA-N

Isomerische SMILES

CCCC[C@H]([C@@H]1CCC(=C[C@H]1C)C)O

Kanonische SMILES

CCCCC(C1CCC(=CC1C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.